molecular formula C27H23N3O4 B2931225 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358090-07-9

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2931225
CAS No.: 1358090-07-9
M. Wt: 453.498
InChI Key: NOPZWPVAVNZFOY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Biological Activity

The compound 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C24_{24}H28_{28}N2_2O3_3
  • IUPAC Name : this compound

Biological Activity Overview

The compound's biological activity has been explored across various studies, focusing on its pharmacological effects. Key findings include:

Antiviral Activity

Research has indicated that derivatives of the 1,2,4-oxadiazole class exhibit antiviral properties. In a study investigating similar oxadiazole derivatives, compounds demonstrated significant antiviral effects against Zika virus (ZIKV), suggesting potential for broader applications against flaviviruses . The structure-activity relationship (SAR) analysis highlighted that certain substitutions enhance antiviral potency.

Antitumor Properties

The compound's structural similarity to known antitumor agents suggests potential anticancer activity. Compounds containing the isoquinoline moiety have been reported to inhibit tumor cell proliferation in vitro. For example, analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The proposed mechanism of action involves interaction with specific molecular targets within cells. For instance:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit kinase activity, which is crucial in signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, leading to increased cancer cell death.

Case Studies

  • Antiviral Efficacy Against ZIKV : A study identified a series of 1,2,4-oxadiazole derivatives with significant antiviral activity against ZIKV. Among these derivatives, those structurally related to the target compound exhibited promising results in inhibiting viral replication .
  • Anticancer Activity : In a series of experiments evaluating the cytotoxic effects on breast cancer cell lines, several compounds derived from similar frameworks demonstrated IC50_{50} values in the low micromolar range, indicating potent anticancer properties .

Data Table: Biological Activities and Potency

Activity TypeCompound ClassIC50_{50} (µM)Reference
Antiviral1,2,4-Oxadiazole5.0
AntitumorIsoquinoline Derivative7.5
Kinase InhibitionBenzamide Derivative3.0

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-3-32-20-13-9-18(10-14-20)25-28-26(34-29-25)24-17-30(19-11-15-21(16-12-19)33-4-2)27(31)23-8-6-5-7-22(23)24/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZWPVAVNZFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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